
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of a chemical compound refers to the process used to create it in the laboratory. This often involves multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc. These properties can give insights into how the compound behaves under different conditions .科学的研究の応用
Background
The compound 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has garnered interest in the scientific community due to its unique chemical structure and potential applications. However, our search did not directly return articles specifically discussing this compound. Therefore, I will extrapolate from research involving related compounds to suggest potential areas of application.
Antimycotic Applications
Compounds with structural similarities, particularly those featuring chlorophenyl, tetrazolyl, thiadiazolyl, and propanamide groups, have shown promising antifungal activity. For example, sertaconazole, a compound with a chlorophenyl group, has been extensively studied for its antifungal efficacy, demonstrating excellent activity against conditions like Pityriasis versicolor and cutaneous dermatophytosis. This suggests that our compound of interest could be explored for antimycotic applications, leveraging its potential to disrupt fungal cell membranes or inhibit essential fungal enzymes (Nasarre et al., 1992) (Pedragosa et al., 1992).
Chemosensitivity Testing
Another promising avenue for research could involve chemosensitivity testing, where the compound's efficacy in enhancing the sensitivity of cancer cells to chemotherapy is evaluated. This application is inspired by the use of the MTT assay in evaluating adjuvant chemotherapy for colorectal and gastric cancer, suggesting that our compound might be investigated for its potential to act as a chemosensitizer or to be directly cytotoxic to cancer cells (Kabeshima et al., 2002) (Nakamura et al., 2006).
Neurotoxicity and Occupational Health
Given the structural complexity of the compound, research into its potential neurotoxic effects or occupational health implications could be significant. Studies on similar compounds have highlighted the importance of understanding the neurologic and systemic effects following exposure, emphasizing the need for effective control methods to limit such exposure in the workplace (MMWR, 2008).
Environmental Health
The environmental impact of chemical compounds, especially their role in endocrine disruption, presents another critical area of study. Investigations into compounds like DDE, a metabolite of DDT, have shown associations with adverse reproductive outcomes, which underscores the need to study the environmental persistence and health effects of our compound of interest, particularly in relation to its degradation products and bioaccumulation potential (Longnecker et al., 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN7OS2/c1-3-11-17-18-13(25-11)16-12(23)8(2)24-14-19-20-21-22(14)10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3,(H,16,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPYYRMMFQRUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

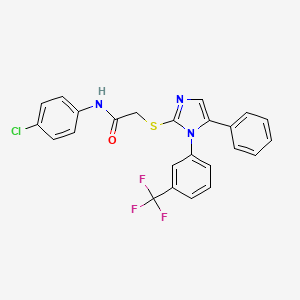
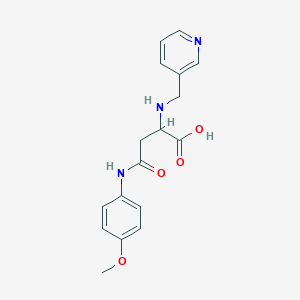
![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2918811.png)
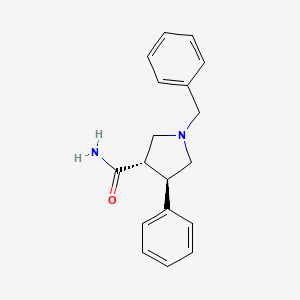
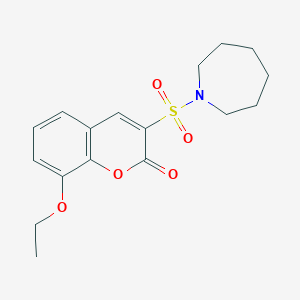

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2918817.png)
![4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2918818.png)

![5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2918820.png)
![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2918822.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2918823.png)
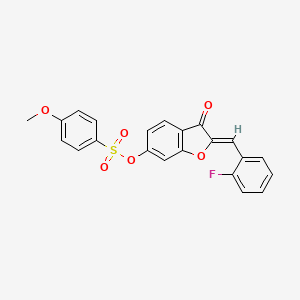
![(E)-2-cyano-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2918829.png)